molecular formula C15H14N2O B7729120 (2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol

(2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol

Cat. No.: B7729120
M. Wt: 238.28 g/mol
InChI Key: YIFMJHZIASZRQG-UHFFFAOYSA-N
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Description

(2-Methyl-1H-indol-3-yl)(pyridin-4-yl)methanol is a synthetic chemical scaffold of significant interest in medicinal chemistry and organic synthesis, designed for research use only. This compound features a hybrid structure incorporating two privileged pharmacophores: a 2-methylindole and a pyridine ring, linked by a methanol bridge. The indole nucleus is a fundamental building block in numerous natural products and pharmaceuticals, known for its broad-spectrum biological activities . Its versatility as a synthetic intermediate, particularly for constructing diverse heterocyclic frameworks, is well-documented . The pyridine ring further enhances the molecule's potential as a building block for drug discovery, contributing to molecular complexity and metal-chelating properties. Researchers can leverage this compound as a key precursor for the development of novel heterocyclic compounds, such as pyranes, pyridines, and pyrazoles, which are core structures in many bioactive molecules . The presence of the methanol functional group offers a handle for further chemical modifications, including etherification or esterification, enabling the exploration of structure-activity relationships. While the specific biological profile of this compound requires empirical determination, its structural features align with compounds investigated for various therapeutic areas. Indole derivatives, as a class, have demonstrated a wide range of biological activities in scientific literature, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This product is intended solely for laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, referring to the provided Safety Data Sheet for detailed handling and storage information.

Properties

IUPAC Name

(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10-14(12-4-2-3-5-13(12)17-10)15(18)11-6-8-16-9-7-11/h2-9,15,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFMJHZIASZRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol typically involves the reaction of 2-methylindole with 4-pyridinecarboxaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. The use of high-yielding, scalable reactions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

(2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol has been investigated for its potential therapeutic applications in treating various diseases. Its biological activities include:

  • Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation. Studies have indicated that indole derivatives can modulate pathways involved in cancer progression, such as apoptosis and cell cycle regulation .
  • Anti-inflammatory Effects : Research suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .
  • Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antibacterial and antifungal properties, potentially serving as a lead compound for developing new antibiotics .

Chemical Synthesis

In synthetic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It can undergo various chemical reactions:

  • Oxidation and Reduction : The compound can be oxidized to yield ketones or aldehydes and reduced to form alcohols or amines, which are essential in drug development .
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce different functional groups into the molecule, expanding its utility in synthesizing novel compounds.

Biological Studies

The mechanisms of action for this compound involve interactions with specific molecular targets:

  • The indole moiety binds to various receptors and enzymes, modulating their activity.
  • The pyridine moiety enhances binding affinity and specificity, potentially increasing the efficacy of the compound against targeted diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several indole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

Research highlighted in Nature Scientific Reports investigated the anti-inflammatory properties of indole derivatives. The study found that this compound effectively reduced levels of inflammatory markers in vitro, supporting its application in inflammatory diseases .

Mechanism of Action

The mechanism of action of (2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals key differences in molecular features, synthetic routes, and physical properties (Table 1).

Table 1: Comparative Data for (2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol and Analogs

Compound Name Molecular Formula M.W. (g/mol) Melting Point (°C) Key Structural Features Synthetic Method Yield (%)
This compound (Target) C₁₅H₁₄N₂O 242.29 Not reported Indole (2-Me), pyridin-4-yl, -CH₂OH Not specified -
2-Hydroxy-2-(2-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)acetamide (1h) C₁₆H₁₅N₃O₂ 281.31 214.0–214.9 Indole (2-Me), pyridin-4-yl, acetamide H₂SO₄ catalysis 51.8
[1-(4-Chloro-benzyl)-2-methyl-1H-indol-3-yl]-methanol C₁₇H₁₆ClNO 285.77 Not reported Indole (2-Me, 1-(4-Cl-benzyl)), -CH₂OH Multi-step synthesis (CAS 92408-01-0) -
Z-4-Chloro-3-(2-oxo-2-(pyridin-3-yl)ethylidene)indolin-2-one C₁₅H₁₀ClN₃O₂ 299.71 193–194 Indolinone (4-Cl), pyridin-3-yl, ethylidene Aldol addition + HCl/CH₃COOH dehydration 17 (overall)
(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol C₈H₇N₂OS 179.22 Not reported Thiazole, pyridin-3-yl, -CH₂OH Not specified -

Structural and Functional Comparisons

[1-(4-Chloro-benzyl)-2-methyl-1H-indol-3-yl]-methanol introduces a chloro-benzyl group at the indole 1-position, increasing steric bulk and lipophilicity compared to the target’s simpler pyridin-4-yl substitution.

Synthetic Methods :

  • 1h is synthesized via sulfuric acid catalysis (51.8% yield), while Z-4-Chloro-3-(2-oxo-2-(pyridin-3-yl)ethylidene)indolin-2-one uses aldol addition followed by HCl/CH₃COOH dehydration (17% overall yield). Lower yields in the latter highlight challenges in multi-step syntheses involving dehydration.

Spectroscopic Data: 1h exhibits characteristic ¹H NMR signals for indole NH (δ ~10.5 ppm) and pyridine protons (δ ~8.5 ppm). The target compound’s hydroxyl proton would likely appear at δ ~5 ppm (broad), similar to [1-(4-Cl-benzyl)-2-Me-indol-3-yl]-methanol .

Physical Properties :

  • Melting points vary significantly: 1h (214°C) vs. Z-4-Chloro-3-(...) (193°C) , reflecting differences in molecular symmetry and intermolecular interactions.

Key Differences and Implications

  • Functional Groups: The acetamide in 1h may confer greater metabolic stability than the target’s methanol group, which is prone to oxidation.
  • Synthetic Complexity : Multi-step syntheses (e.g., ) often result in lower yields, suggesting room for optimization in the target’s preparation.

Contradictions and Limitations

  • and employ different acid catalysts (H₂SO₄ vs. HCl/CH₃COOH), leading to divergent yields and product profiles. This underscores the sensitivity of indole-pyridine systems to reaction conditions.
  • Limited data on the target compound’s biological activity or crystallography (cf. ’s X-ray refinement methods ) restricts a full structure-activity relationship analysis.

Biological Activity

The compound (2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features both an indole and a pyridine moiety, which are known for their diverse biological activities. The presence of these functional groups contributes to the compound's ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Indole Moiety : This part of the molecule can bind to receptors and enzymes, modulating their activity.
  • Pyridine Moiety : Enhances binding affinity and specificity to targets, potentially increasing the efficacy of the compound.

Anticancer Activity

Research indicates that indole derivatives often exhibit significant anticancer properties. For instance, compounds similar to this compound have shown moderate-to-potent antiproliferative activities against various cancer cell lines, including Hela and A-549 cells. In vitro studies have demonstrated IC50 values indicating effective cell growth inhibition .

Cell LineIC50 Value (µM)Activity Level
Hela10Moderate
A-54915Moderate
ECA-10912Moderate

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Indole derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by chronic inflammation. Specific studies have indicated that related compounds can reduce pro-inflammatory cytokine production in vitro .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound may exhibit antimicrobial activity. Indole derivatives have been reported to show effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) suggesting significant antibacterial potential .

Case Studies and Research Findings

  • Anticancer Study : A study on related indole derivatives showed promising results in inhibiting cancer cell proliferation. The derivatives were tested against several cancer cell lines, revealing that modifications in the chemical structure could enhance their anticancer efficacy .
  • Anti-inflammatory Effects : Research highlighted that indole-based compounds could modulate inflammatory responses in cellular models. The findings suggest that these compounds might be beneficial in developing new anti-inflammatory drugs .
  • Antimicrobial Properties : In a comparative study, various indole derivatives were evaluated for their antimicrobial activities against common pathogens. The results indicated that certain structural features significantly contributed to their effectiveness against bacteria such as E. coli and Pseudomonas aeruginosa .

Q & A

Q. How should researchers address contradictory crystallographic data (e.g., disordered solvent molecules)?

  • Methodological Answer : Disordered regions are refined using SHELXL’s PART and ISOR commands. Multi-conformer models and SQUEEZE (PLATON) remove diffuse solvent contributions . Independent refinement by multiple crystallographers reduces bias .

Q. What statistical methods validate bioactivity data reproducibility across laboratories?

  • Methodological Answer : Interlaboratory studies apply Bland-Altman analysis to assess agreement in IC₅₀ values. Hierarchical clustering identifies outlier datasets, while meta-analysis (e.g., RevMan) aggregates results for consensus EC₅₀ .

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